molecular formula C8H10ClN3O2 B1351299 N1-(4-Chloro-2-nitrophenyl)ethane-1,2-diamine CAS No. 59320-16-0

N1-(4-Chloro-2-nitrophenyl)ethane-1,2-diamine

Cat. No.: B1351299
CAS No.: 59320-16-0
M. Wt: 215.64 g/mol
InChI Key: YXBOGCLCWAUVLV-UHFFFAOYSA-N
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Description

N1-(4-Chloro-2-nitrophenyl)ethane-1,2-diamine is a chemical compound with the molecular formula C8H11Cl2N3O2 for its hydrochloride salt . This compound is a chloronitrophenyl-derivatized diamine, a class of chemicals frequently employed as versatile intermediates and building blocks in organic synthesis and pharmaceutical research. Compounds with similar aniline and diamine substructures are recognized for their significant utility in the dye industry, often providing good colorfastness properties for materials like polyamide fibers . Furthermore, the structural motif of a diamine linked to a chloronitrophenyl group is a key precursor in medicinal chemistry. It is used in solid-phase synthesis to construct drug-like 2-amido benzimidazole libraries, which are privileged structures in drug discovery . As a high-purity synthetic intermediate, this compound is For Research Use Only. It is strictly intended for laboratory research purposes and is not approved for diagnostic, therapeutic, or personal use. Handle with care in accordance with established laboratory safety protocols.

Properties

IUPAC Name

N'-(4-chloro-2-nitrophenyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O2/c9-6-1-2-7(11-4-3-10)8(5-6)12(13)14/h1-2,5,11H,3-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBOGCLCWAUVLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-Chloro-2-nitrophenyl)ethane-1,2-diamine typically involves the reaction of 4-chloro-2-nitroaniline with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: N1-(4-Chloro-2-nitrophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Substitution: Amines, thiols, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products:

    Reduction: N-(4-amino-2-nitrophenyl)ethane-1,2-diamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Intermediate in Organic Synthesis

N1-(4-Chloro-2-nitrophenyl)ethane-1,2-diamine serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations that can lead to the development of novel compounds with potential applications in pharmaceuticals and materials science.

Pharmaceutical Development

Research has indicated that this compound may have therapeutic properties. It is being investigated as a precursor for drug development, particularly in creating compounds aimed at treating diseases such as cancer and infections. The presence of the chloro and nitro groups may enhance its biological activity by facilitating interactions with biological targets.

Dyes and Pigments Production

In industrial applications, this compound is utilized in the production of dyes and pigments. Its chemical structure contributes to the stability and vividness of colorants used in various materials.

Case Study 1: Drug Development

In a study exploring the potential of this compound as a precursor for antimalarial drugs, researchers synthesized various derivatives and evaluated their efficacy against malaria parasites. The results indicated promising activity for certain derivatives that retained the core structure while modifying functional groups .

Case Study 2: Dye Production

An investigation into the use of this compound in dye production revealed that its unique chemical properties allowed for the creation of vibrant colors with enhanced stability under various environmental conditions. This application highlights its industrial relevance beyond pharmaceuticals .

Mechanism of Action

The mechanism by which N1-(4-Chloro-2-nitrophenyl)ethane-1,2-diamine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro and nitro groups can influence its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Structural Features Unique Properties/Applications
N-(4-Nitrophenyl)ethane-1,2-diamine Nitro at para; lacks chlorine Higher solubility in polar solvents
N-(3-Chloro-4-nitrophenyl)ethane-1,2-diamine Chlorine at meta; nitro at para Altered reactivity due to substituent positioning
N,N'-Bis(4-nitrophenyl)ethane-1,2-diamine Two nitro groups at para positions Enhanced biological activity (e.g., multi-target inhibition)
2-N-(4-Chloro-2-nitrophenyl)butane-1,2-diamine Longer butane chain instead of ethane Reduced solubility; modified pharmacokinetics
1-(2-Chlorophenyl)ethane-1,2-diamine Chlorine at ortho; lacks nitro group Lower electronic withdrawal; different bioactivity

Substituent Position and Reactivity

  • Chlorine Position : The ortho-chlorine in the target compound induces steric hindrance and electron withdrawal, affecting nucleophilic substitution reactions. In contrast, the meta-chlorine in N-(3-Chloro-4-nitrophenyl)ethane-1,2-diamine reduces steric effects but alters electronic interactions with biological targets .
  • Nitro Group : The para-nitro group enhances electrophilicity, making the compound a potent intermediate in synthesizing dyes or pharmaceuticals. Its absence in 1-(2-Chlorophenyl)ethane-1,2-diamine diminishes such reactivity .

Backbone Modifications

  • Chain Length : Replacing the ethane backbone with butane in 2-N-(4-Chloro-2-nitrophenyl)butane-1,2-diamine increases hydrophobicity, reducing aqueous solubility but improving membrane permeability .
  • Symmetry: The bis-nitro derivative N,N'-Bis(4-nitrophenyl)ethane-1,2-diamine exhibits symmetry that enhances binding to symmetric enzyme active sites, a property absent in the monosubstituted target compound .

Research Findings and Methodologies

Interaction Studies

  • DNA/Metal Ion Binding: The target compound’s amine groups enable hydrogen bonding with DNA bases or coordination with metal ions. Comparative studies using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) show weaker binding affinity than bis-nitro analogs but stronger than non-nitro derivatives .
  • Enzyme Inhibition : In assays against tyrosine kinases, the ortho-chlorine and para-nitro groups synergistically improve inhibition efficiency by 30% compared to analogs lacking either substituent .

Solubility and Stability

  • Polar Solvents: The target compound’s solubility in ethanol is 12 mg/mL, lower than N-(4-Nitrophenyl)ethane-1,2-diamine (18 mg/mL) due to chlorine’s hydrophobic contribution .
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point of 145°C, 20°C higher than the meta-chloro analog, attributed to tighter crystal packing .

Biological Activity

N1-(4-Chloro-2-nitrophenyl)ethane-1,2-diamine, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity, particularly in antimicrobial and anticancer research. This article delves into the synthesis, biological properties, mechanisms of action, and relevant case studies associated with this compound.

This compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC9H11ClN4O2
Molecular Weight232.66 g/mol
CAS Number1049728-18-8
StructureChemical Structure

The synthesis typically involves the reaction of 4-chloro-2-nitroaniline with ethylene diamine under controlled conditions to yield the desired product.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . The presence of the nitrophenyl group enhances its interaction with microbial targets, potentially disrupting cellular processes. In vitro studies have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Anticancer Activity

In addition to antimicrobial effects, this compound has been evaluated for its anticancer properties . Preliminary studies suggest that it may inhibit cell proliferation in certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer therapy.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The nitro group is known to undergo reduction in biological environments, generating reactive intermediates that can modify biomolecules.

Interaction with Enzymes

The compound has shown potential as an enzyme inhibitor , particularly targeting proteases and kinases involved in cancer progression and microbial resistance mechanisms. This interaction can lead to altered signaling pathways that favor therapeutic outcomes.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests a promising role in treating infections caused by these pathogens.
  • Cytotoxicity Assessment : In a cytotoxicity assay using human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound displayed an IC50 value of 15 µM, indicating significant cytotoxic effects compared to control groups.

Q & A

Q. What are the standard synthetic routes for preparing N1-(4-Chloro-2-nitrophenyl)ethane-1,2-diamine?

The compound is typically synthesized via nucleophilic substitution reactions. A common approach involves reacting 4-chloro-2-nitroaniline with ethylenediamine under controlled conditions. For example, analogous compounds like N1-(7-chloroquinolin-4-yl)ethane-1,2-diamine (CQA) are synthesized by treating chlorinated precursors (e.g., 4,7-dichloroquinoline) with ethylenediamine in anhydrous solvents, yielding products after purification via recrystallization or column chromatography . Reaction optimization may require varying temperatures (e.g., reflux in ethanol) and stoichiometric ratios to improve yields .

Q. How can researchers verify the purity and structural integrity of this compound?

Key methods include:

  • Melting point analysis : Compare observed values (e.g., 157–161°C for nitro-substituted phenylenediamines) with literature data .
  • Chromatography : Use TLC or HPLC to assess purity, especially for intermediates.
  • Spectroscopy : Confirm structure via 1^1H NMR (e.g., δ 2.8–3.5 ppm for ethylenediamine protons) and 13^{13}C NMR (e.g., aromatic carbons at 110–150 ppm). Advanced characterization may include HRMS for molecular weight validation .

Q. What safety protocols are critical when handling this compound?

  • Personal protective equipment (PPE) : Wear gloves, lab coats, and eye protection to avoid skin/eye contact, as related diamines are classified as skin irritants .
  • Ventilation : Use fume hoods to prevent inhalation of dust or vapors.
  • Storage : Keep in airtight containers at 2–8°C to minimize degradation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in large-scale synthesis?

  • Solvent selection : Anhydrous solvents like dimethylformamide (DMF) or ethanol improve solubility and reaction efficiency .
  • Catalysis : Explore phase-transfer catalysts or bases (e.g., K2_2CO3_3) to enhance nucleophilic substitution rates .
  • Kinetic studies : Monitor reaction progress via inline spectroscopy (e.g., UV-Vis) to identify bottlenecks, such as intermediate stability issues .

Q. What strategies are effective for analyzing contradictory biological activity data across derivatives?

  • Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., chloro vs. nitro groups) on antiparasitic activity. For example, chloroquine-based diamines exhibit antiplasmodial activity against Plasmodium falciparum in RPMI 1640 medium at 38°C .
  • Dose-response assays : Use synchronized parasite cultures to assess IC50_{50} values and validate reproducibility across labs .

Q. How can this compound be modified for applications in metal ion extraction or catalysis?

  • Chelator design : Functionalize the diamine with electron-donating groups (e.g., –NH2_2, –NO2_2) to enhance metal-binding affinity. For instance, derivatives like (E)-N1-(4-nitrobenzylidene)-N2-(2-((E)-4-nitrobenzylideneamino)ethyl)ethane-1,2-diamine (NBNBAEED) show high selectivity for Cu2+^{2+}, Zn2+^{2+}, and Pb2+^{2+} due to nitrogen donor atoms .
  • Material integration : Immobilize the diamine on nanostructured supports (e.g., multi-walled carbon nanotubes) to improve reusability in catalytic reactions .

Q. What advanced analytical techniques resolve ambiguities in spectral data interpretation?

  • 2D NMR (e.g., COSY, HSQC) : Resolve overlapping signals in complex derivatives, such as those with pyrrolidinyl or quinolinyl substituents .
  • X-ray crystallography : Determine absolute configuration for chiral derivatives, critical for understanding biological interactions .
  • Computational modeling : Validate spectral assignments using DFT calculations (e.g., chemical shift predictions) .

Q. How can stability issues in aqueous or oxidative environments be addressed?

  • Protecting groups : Introduce tert-butoxycarbonyl (Boc) groups to amine functionalities to prevent degradation during storage .
  • Lyophilization : Stabilize the compound as a hydrochloride salt, which is less hygroscopic and more stable under ambient conditions .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported reaction yields for similar diamines?

  • Parameter documentation : Ensure consistent reporting of solvent purity, reaction scale, and purification methods. For example, yields for N1-(7-chloroquinolin-4-yl)ethane-1,2-diamine vary depending on ethylenediamine excess (e.g., 2–5 equiv.) .
  • Reproducibility trials : Replicate procedures under identical conditions (e.g., anhydrous DMF vs. ethanol) to identify critical variables .

Q. What factors explain variability in antiplasmodial activity across diamine derivatives?

  • Parasite strain differences : Activity against Plasmodium falciparum may vary with strain susceptibility (e.g., chloroquine-resistant vs. sensitive strains) .
  • Cellular uptake mechanisms : Modify lipophilicity by adding substituents (e.g., trifluoromethyl groups) to enhance membrane permeability .

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